molecular formula C17H18Cl2N2O B8587489 N-[2-(2,4-Dichlorophenoxy)phenyl]piperidin-4-amine CAS No. 919118-26-6

N-[2-(2,4-Dichlorophenoxy)phenyl]piperidin-4-amine

Cat. No. B8587489
CAS RN: 919118-26-6
M. Wt: 337.2 g/mol
InChI Key: ACUYPRYRUPGMSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2,4-Dichlorophenoxy)phenyl]piperidin-4-amine is a useful research compound. Its molecular formula is C17H18Cl2N2O and its molecular weight is 337.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[2-(2,4-Dichlorophenoxy)phenyl]piperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(2,4-Dichlorophenoxy)phenyl]piperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

919118-26-6

Product Name

N-[2-(2,4-Dichlorophenoxy)phenyl]piperidin-4-amine

Molecular Formula

C17H18Cl2N2O

Molecular Weight

337.2 g/mol

IUPAC Name

N-[2-(2,4-dichlorophenoxy)phenyl]piperidin-4-amine

InChI

InChI=1S/C17H18Cl2N2O/c18-12-5-6-16(14(19)11-12)22-17-4-2-1-3-15(17)21-13-7-9-20-10-8-13/h1-6,11,13,20-21H,7-10H2

InChI Key

ACUYPRYRUPGMSZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NC2=CC=CC=C2OC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CC(C)(C)OC(=O)N1CCC(Nc2ccccc2Oc2ccc(Cl)cc2Cl)CC1
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Synthesis routes and methods II

Procedure details

Trifluoroacetic acid (TFA, 3 mL) was added to a solution of 4-[2-(2,4-dichlorophenoxy)phenylamino]piperidine-1-carboxylic acid tert-butyl ester (AMR01030, 300 mg, 0.686 mmol) in dry DCM (6 mL) at 0° C. After stirring at 0° C. for 30 min, the mixture was poured into solid K2CO3 (8.4 g) and water (33 mL) was added. The solution was extracted with DCM (3×20 mL) and the organic layer was dried (MgSO4), filtered and evaporated to give [2-(2,4-dichlorophenoxy)phenyl]piperidin-4-ylamine (225 mg, 97%) as an oil which was used in the next step without further purification. Rf: 0.13 (DCM/methanol 4:1 plus 3 drops of triethylamine) 1H NMR (270 MHz, CDCl3) δ 1.27 (2H, m, CH2), 1.84 (1H, br s, NH), 2.02 (2H, d, J=12.9 Hz, CH2), 2.72 (2H, t, J=11.9 Hz, CH2), 3.06 (2H, br d, J=12.6 Hz, CH2), 3.39 (1H, m, NH), 4.04 (1H, d, J=6.8 Hz, CH), 6.59 (1H, m, ArH), 6.77 (2H, m, ArH), 7.01 (1H, m, ArH), 7.10 (1H, m, ArH) and 7.42 (1H, m, ArH).
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3 mL
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4-[2-(2,4-dichlorophenoxy)phenylamino]piperidine-1-carboxylic acid tert-butyl ester
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300 mg
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6 mL
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8.4 g
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33 mL
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